4-bromo-6-chloro-7-methyl-1H-indole
Description
Significance of Indole (B1671886) Derivatives in Chemical Research
Indole derivatives are a cornerstone of modern chemical and pharmaceutical research, owing to their versatile biological activities and presence in a vast array of natural products and synthetic compounds. ijpsr.commdpi.com The indole scaffold, a bicyclic aromatic heterocycle, serves as a crucial building block for the design and synthesis of novel therapeutic agents. ijpsr.comopenmedicinalchemistryjournal.com These compounds have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective activities. nih.govmdpi.com The ability of the indole ring to mimic the structure of endogenous molecules, such as the amino acid tryptophan, allows it to interact with a variety of biological targets, including enzymes and receptors. nih.gov This inherent bioactivity has spurred extensive research into the synthesis and functionalization of the indole core to develop new drugs and molecular probes. nih.govrsc.org
Structural Characteristics of 4-Bromo-6-chloro-7-methyl-1H-indole
The chemical identity of this compound is defined by its unique arrangement of atoms. The core of the molecule is the 1H-indole ring system, which is substituted at three distinct positions. A bromine atom is attached at the 4-position, a chlorine atom at the 6-position, and a methyl group at the 7-position of the indole nucleus. This specific substitution pattern dictates the compound's physicochemical properties and its potential interactions with other molecules.
| Property | Value |
| Molecular Formula | C₉H₇BrClN |
| Molecular Weight | 244.52 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1379352-82-5 |
The presence of two different halogen atoms, bromine and chlorine, on the benzene (B151609) portion of the indole ring, along with a methyl group, significantly influences the electronic distribution and steric profile of the molecule. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can play a crucial role in molecular recognition and crystal packing. mdpi.com The position of these substituents is critical; for instance, substitutions at various positions on the indole ring have been shown to be important for kinase inhibitory activity in related compounds. nih.gov
Research Gaps and Potential Avenues for this compound Studies
Despite the broad interest in substituted indoles, a survey of the scientific literature reveals a significant research gap concerning this compound. While many halogenated indole derivatives have been synthesized and studied for their biological activities, this specific compound appears to be largely unexplored. nih.govotago.ac.nz This lack of dedicated research presents a number of opportunities for future investigation.
Potential Research Avenues:
Synthesis and Optimization: Developing efficient and scalable synthetic routes to this compound would be a crucial first step to enable further studies.
Biological Screening: Given the wide range of biological activities exhibited by other substituted indoles, this compound could be screened against various targets. nih.govmdpi.com Potential areas of interest include its evaluation as an anticancer, antimicrobial, or anti-inflammatory agent.
Material Science Applications: Halogenated organic compounds can possess interesting photophysical and electronic properties. Investigating the potential of this compound in the development of new organic materials could be a fruitful area of research. mdpi.com
Structural and Computational Studies: Detailed X-ray crystallographic and computational analyses could provide valuable insights into the compound's three-dimensional structure and its potential intermolecular interactions, such as halogen bonding. mdpi.comnih.gov This understanding is fundamental for rational drug design and materials engineering.
Comparative Studies: A comparative study of this compound with other isomeric or similarly substituted indoles could help to elucidate structure-activity relationships and the specific roles of the bromine, chlorine, and methyl substituents.
Properties
IUPAC Name |
4-bromo-6-chloro-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN/c1-5-8(11)4-7(10)6-2-3-12-9(5)6/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWHJIZXLSZLTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1Cl)Br)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 6 Chloro 7 Methyl 1h Indole
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 4-bromo-6-chloro-7-methyl-1H-indole suggests several primary disconnection points. The most straightforward approach involves the late-stage functionalization of a pre-formed indole (B1671886) nucleus. This would entail the regioselective halogenation of a 7-methyl-1H-indole or a 6-chloro-7-methyl-1H-indole precursor. Alternatively, the indole ring itself can be constructed from acyclic precursors already bearing the required substitution pattern on the benzene (B151609) ring. This latter approach often provides better control over the regiochemistry of the final product.
Approaches via Precursor Functionalization
The functionalization of a pre-existing indole scaffold is a common strategy for the synthesis of substituted indoles. This approach relies on the inherent reactivity of the indole ring and the directing effects of existing substituents.
The direct halogenation of methylindoles can be complex due to the activating nature of both the indole nucleus and the methyl group. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, primarily at the C3 position. However, the presence of other substituents and the choice of halogenating agent and reaction conditions can influence the regioselectivity. For instance, enzymatic halogenation using halogenases has shown promise for the selective halogenation of indole derivatives under mild conditions. nih.gov
Achieving the desired 4-bromo-6-chloro substitution pattern requires careful control over the regioselectivity of two separate halogenation steps. The order of halogen introduction is critical. Starting with 7-methyl-1H-indole nist.gov, a selective chlorination at the 6-position would be the first step. This could potentially be achieved using reagents like N-chlorosuccinimide (NCS). Following the formation of 6-chloro-7-methyl-1H-indole, a subsequent bromination at the 4-position would be required.
The directing effects of the existing chloro and methyl groups, as well as the indole nitrogen, would influence the outcome of this second halogenation. Bromination of indole derivatives can be achieved with various reagents, including molecular bromine and N-bromosuccinimide (NBS). acs.org The regioselectivity of bromination is often more pronounced than chlorination. reddit.com In some cases, protecting the indole nitrogen, for example with a tosyl group, can alter the electronic properties of the ring and direct halogenation to different positions. nih.gov For instance, the bromination of methyl indolyl-3-acetate at the C6-position was achieved by introducing electron-withdrawing groups at the N1 and C2 positions. nih.gov
Interactive Table: Halogenation Reagents and Conditions
| Halogenating Agent | Typical Conditions | Target Halogen |
|---|---|---|
| N-Chlorosuccinimide (NCS) | Acetonitrile (B52724), room temp. | Chlorine |
| N-Bromosuccinimide (NBS) | Acetonitrile, 0 °C to rt | Bromine |
| Molecular Bromine (Br2) | Acetic acid or CCl4 | Bromine |
Indole Ring Construction Methodologies
Building the indole ring from suitably substituted acyclic precursors often provides a more controlled and unambiguous route to polysubstituted indoles.
The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. thermofisher.comwikipedia.org To synthesize this compound via this method, one would require (3-bromo-5-chloro-2-methylphenyl)hydrazine as the key starting material. The reaction of this hydrazine (B178648) with a suitable carbonyl compound, such as acetaldehyde (B116499) or acetone, followed by acid-catalyzed cyclization, would yield the desired indole. The Fischer synthesis is known for its robustness and can be carried out as a one-pot reaction. thermofisher.com Modern variations, such as the Buchwald modification, utilize palladium-catalyzed cross-coupling to form the necessary N-arylhydrazone precursors. wikipedia.org
The Nenitzescu indole synthesis is another powerful tool for constructing the indole core, typically yielding 5-hydroxyindole (B134679) derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgnumberanalytics.com While the standard Nenitzescu reaction leads to 5-hydroxyindoles, modifications to the starting materials and conditions could potentially be adapted for the synthesis of other substitution patterns. The reaction is known to tolerate various substituents on the benzoquinone ring, including halogens. wikipedia.org However, adapting this method for the specific substitution pattern of this compound would require a less conventional and likely more complex starting quinone and enamine.
Palladium-Catalyzed Annulation Reactions
Palladium-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, and indoles are no exception. Palladium-catalyzed annulation reactions offer a powerful and convergent approach to the indole nucleus. One of the most prominent methods is the Larock indole synthesis, which involves the palladium-catalyzed heteroannulation of internal alkynes with N-substituted anilines. acs.org While a direct application to the synthesis of this compound is not explicitly reported, the principles of this methodology can be extended.
A hypothetical Larock-type approach would involve the reaction of a suitably substituted aniline, such as 2-bromo-4-chloro-3-methylaniline, with an appropriate alkyne under palladium catalysis. The choice of the alkyne would determine the substituents at the C2 and C3 positions of the indole ring. For the parent 1H-indole, an acetylene (B1199291) equivalent would be required. The reaction typically employs a palladium(II) catalyst and a base in a polar aprotic solvent.
Furthermore, palladium catalysis can be instrumental in the later-stage functionalization of a pre-formed indole ring. For instance, a bromo-substituted indole can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, to introduce further diversity. beilstein-journals.orgnih.gov This highlights the versatility of palladium catalysis in both the construction and derivatization of complex indoles.
Directed Ortho Metalation (DoM) Strategies for Substituted Indoles
Directed Ortho Metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org In the context of indole synthesis, DoM can be employed to introduce substituents at specific positions of the indole ring that are otherwise difficult to access. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org
For the synthesis of substituted indoles, particularly those functionalized at the C7 position, DoM has proven to be exceptionally effective. acs.orgacs.org A common approach involves the protection of the indole nitrogen with a suitable DMG, such as a carbamate (B1207046) or an amide group. acs.orgacs.org For instance, an N-pivaloyl or N-triisopropylsilyl group can direct lithiation to the C2 position, while an N-amide or N-phosphinoyl group can direct metalation to the C7 position. acs.orgacs.org
In a potential synthetic route to this compound, one could envision starting with a pre-functionalized indole, for example, 4-bromo-6-chloro-1H-indole. Protection of the nitrogen with a C7-directing group, followed by lithiation with an organolithium reagent like n-butyllithium or s-butyllithium, would generate a nucleophilic center at the C7 position. acs.org Quenching this lithiated species with an electrophilic methyl source, such as methyl iodide, would install the desired methyl group. Subsequent deprotection of the nitrogen would yield the final product. This strategy offers a high degree of regiocontrol and is often compatible with a range of functional groups.
| Directing Group | Position of Metalation | Reference |
| N-Pivaloyl | C2 | acs.org |
| N-Triisopropylsilyl | C2 | acs.org |
| N-Amide | C7 | acs.orgacs.org |
| N-Phosphinoyl | C7 | acs.orgacs.org |
Stereocontrol and Enantioselective Synthesis Considerations
The target molecule, this compound, is achiral. However, the principles of stereocontrol and enantioselective synthesis become critical when considering the synthesis of its derivatives that may possess stereogenic centers. For instance, if a substituent introduced at the C2 or C3 position, or on a side chain, is chiral, then controlling the stereochemistry of its formation is paramount.
Enantioselective synthesis of indole derivatives can be achieved through various strategies. One approach is the use of chiral auxiliaries, where a chiral group is temporarily attached to the starting material to direct the stereochemical outcome of a reaction, and is subsequently removed. Another powerful method is the use of chiral catalysts. Asymmetric catalysis, particularly with transition metals like palladium, rhodium, or nickel, has emerged as a cornerstone of modern stereoselective synthesis. acs.org
In the context of the synthetic methodologies discussed, enantioselectivity could be introduced in several ways. For example, in a Fischer indole synthesis, a chiral acid catalyst could potentially induce enantioselectivity in the cyclization step if a prochiral ketone is used as a starting material. In palladium-catalyzed reactions, the use of chiral phosphine (B1218219) ligands can lead to the formation of enantioenriched products. For instance, an enantioselective Heck reaction on a suitable indole precursor could establish a stereocenter in a side chain.
While there is no specific literature on the enantioselective synthesis of this compound itself, the broader field of asymmetric indole synthesis provides a rich toolbox of methods that could be adapted for the preparation of its chiral derivatives.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical aspect of any synthetic endeavor, aimed at maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of a complex molecule like this compound, careful optimization of each synthetic step is essential.
In the context of the Leimgruber-Batcho synthesis, key parameters to optimize include the choice of solvent, temperature, and the stoichiometry of the reagents for the enamine formation. For the reductive cyclization step, the choice of reducing agent and catalyst, as well as the reaction temperature and pressure (if using hydrogenation), can significantly impact the outcome. For instance, microwave-assisted Leimgruber-Batcho reactions have been shown to accelerate the process and improve yields. durham.ac.uk
For the Bartoli indole synthesis, the nature of the Grignard reagent, the solvent (typically an ether like THF or diethyl ether), and the reaction temperature are crucial variables. jk-sci.com The slow addition of the Grignard reagent at low temperatures is often necessary to control the exothermic reaction and prevent the formation of undesired side products.
In palladium-catalyzed reactions, the choice of the palladium precursor, the ligand, the base, and the solvent are all interconnected and must be carefully screened for optimal performance. beilstein-journals.orgnih.gov For example, the use of bulky, electron-rich phosphine ligands can often enhance the catalytic activity and improve yields in cross-coupling reactions.
A systematic approach to optimization, such as a design of experiments (DoE) methodology, can be employed to efficiently explore the reaction parameter space and identify the optimal conditions for the synthesis of this compound.
| Synthetic Method | Key Parameters for Optimization | Potential Improvements |
| Leimgruber-Batcho | Solvent, Temperature, Reducing Agent, Catalyst | Microwave heating, Flow chemistry |
| Bartoli | Grignard Reagent, Solvent, Temperature, Addition Rate | Use of additives to stabilize Grignard reagent |
| Palladium-Catalysis | Palladium Precursor, Ligand, Base, Solvent, Temperature | High-throughput screening of catalysts and ligands |
Scalable Synthesis Protocols for Research Applications
The development of a scalable synthesis protocol is crucial for ensuring that a compound of interest can be produced in sufficient quantities for further research, such as biological evaluation or materials science studies. A scalable synthesis should ideally use readily available and inexpensive starting materials, involve a minimal number of synthetic steps, and avoid hazardous reagents and purification methods that are difficult to perform on a large scale, such as column chromatography.
Of the discussed synthetic routes, the Leimgruber-Batcho synthesis is often considered highly scalable and has been used in industrial settings for the production of various indole derivatives. wikipedia.org The starting materials are generally accessible, and the reaction conditions are relatively mild. The purification of the final product can often be achieved by crystallization, which is a scalable technique.
The Bartoli indole synthesis can also be scalable, although the use of Grignard reagents on a large scale requires careful handling due to their reactivity. However, with appropriate engineering controls, this method can be a viable option for producing significant quantities of 7-substituted indoles.
Palladium-catalyzed reactions can be challenging to scale up due to the cost of the catalyst and ligands, and the potential for metal contamination in the final product. However, the development of highly active catalysts with low catalyst loadings, as well as efficient methods for catalyst removal and recycling, has made these reactions more amenable to scale-up.
A report on the scalable synthesis of azaindolines and azaindoles highlights the use of O-vinylhydroxylamines as ring-annulation reagents, demonstrating the feasibility of gram-scale synthesis with moderate to good yields. acs.orgacs.org While not directly applicable to the target molecule, this study underscores the importance of developing robust and efficient methods for the large-scale production of complex heterocyclic compounds.
Reactivity and Chemical Transformations of 4 Bromo 6 Chloro 7 Methyl 1h Indole
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core
Halogenation Reactivity (beyond initial synthesis)
There is no available scientific literature that describes further halogenation reactions performed on the 4-bromo-6-chloro-7-methyl-1H-indole core.
Nitration and Sulfonation Studies
No studies dedicated to the nitration or sulfonation of this compound have been found in the reviewed scientific literature.
Metal-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
While the Suzuki-Miyaura coupling is a common method for functionalizing halogenated indoles, no specific examples or detailed studies of this reaction using this compound as a substrate are available in the current scientific literature. A patent mentions the compound in a general context but does not provide specific reaction details or outcomes. google.com
The reactivity of this compound remains an unexplored area of chemical research. The absence of published studies on its halogenation, nitration, sulfonation, nucleophilic substitution, and Suzuki-Miyaura coupling reactions highlights a gap in the current understanding of the chemical behavior of this specific polysubstituted indole. Further research would be necessary to elucidate its chemical properties and potential applications in organic synthesis.
Sonogashira Coupling for Alkyne Introduction
The Sonogashira reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. libretexts.orgorganic-chemistry.org For this compound, the bromine atom at the C4 position is the primary site for this transformation due to the higher reactivity of aryl bromides compared to aryl chlorides in typical palladium-catalyzed coupling reactions. nih.gov This selective coupling allows for the introduction of various alkyne moieties, leading to the synthesis of conjugated enynes and arylalkynes. libretexts.org
The application of Sonogashira coupling to the this compound scaffold provides a direct route to 4-alkynyl-6-chloro-7-methyl-1H-indoles. These products can serve as key intermediates in the synthesis of more complex heterocyclic systems, natural products, and pharmacologically active molecules. researchgate.net The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields and accommodate a wide range of alkyne substrates.
Table 1: Typical Conditions for Sonogashira Coupling of Aryl Bromides
| Component | Example | Role | Reference |
|---|---|---|---|
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for C-C bond formation | nih.gov |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Facilitates alkyne activation | nih.gov |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | Neutralizes HX byproduct, promotes catalyst regeneration | nih.gov |
| Solvent | Toluene, Dimethylformamide (DMF) | Solubilizes reactants and catalysts | nih.gov |
| Alkyne Substrate | Phenylacetylene, Trimethylsilylacetylene, 1-Hexyne | Provides the alkyne moiety for coupling | nih.gov |
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of an aryl halide with an amine. In the context of this compound, this reaction is selectively performed at the C4-bromo position, facilitating the introduction of a wide variety of nitrogen-containing substituents, including primary and secondary alkyl- and arylamines.
This transformation requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical and often dictates the scope and efficiency of the reaction. Bulky, electron-rich phosphine ligands, such as tBuDavePhos, are frequently employed to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. researchgate.net The reaction's versatility allows for the synthesis of 4-amino-6-chloro-7-methyl-1H-indole derivatives, which are valuable building blocks in medicinal chemistry and materials science. The reaction generally shows good functional group tolerance, although the specific conditions may need to be tailored for substrates with sensitive moieties. researchgate.net
Table 2: Key Components for Buchwald-Hartwig Amination of Aryl Bromides
| Component | Example | Purpose | Reference |
|---|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst | researchgate.net |
| Ligand | tBuDavePhos, BINAP | Stabilizes the palladium center and facilitates catalysis | researchgate.net |
| Base | Sodium tert-butoxide (NaOtBu), K₃PO₄ | Activates the amine and facilitates catalyst turnover | researchgate.net |
| Solvent | Toluene, Dioxane | Provides the reaction medium | researchgate.net |
| Amine | Morpholine, Aniline, Piperidine | The nitrogen source for the C-N bond formation | researchgate.net |
Functionalization of the Methyl Group at C7
The methyl group at the C7 position of the indole ring presents an opportunity for further synthetic elaboration, allowing for the introduction of diverse functional groups and the extension of the molecular framework.
Oxidation and Reduction Reactions
The C7-methyl group can be selectively oxidized to introduce oxygen-containing functionalities. Depending on the oxidant and reaction conditions, the methyl group can be converted into a hydroxymethyl, formyl (aldehyde), or carboxyl group. For instance, radical C-H functionalization strategies can be employed. acs.org
Oxidation to Aldehyde: Reagents like selenium dioxide (SeO₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can oxidize benzylic methyl groups to the corresponding aldehydes. The resulting 4-bromo-6-chloro-1H-indole-7-carbaldehyde is a versatile intermediate.
Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can further oxidize the methyl group or the intermediate aldehyde to a carboxylic acid, yielding 4-bromo-6-chloro-1H-indole-7-carboxylic acid.
Reduction of the Formyl Group: Once the aldehyde is formed, it can be readily reduced to a primary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can efficiently transform the 7-formyl group into a 7-hydroxymethyl group, affording (4-bromo-6-chloro-1H-indol-7-yl)methanol.
These transformations provide access to a range of functionalized indoles that can be used in subsequent reactions.
Table 3: Summary of C7-Methyl Group Transformations
| Transformation | Reagent(s) | Product Functional Group |
|---|---|---|
| Methyl to Formyl | SeO₂, CAN | -CHO |
| Methyl to Carboxylic Acid | KMnO₄, CrO₃ | -COOH |
Side-Chain Elongation and Derivatization
The functional groups introduced through oxidation provide handles for extending the carbon skeleton at the C7 position.
From the 7-hydroxymethyl derivative: The alcohol can be converted into a better leaving group, such as a tosylate or a halide (e.g., 7-(bromomethyl)-4-bromo-6-chloro-1H-indole), by treatment with p-toluenesulfonyl chloride or a halogenating agent like phosphorus tribromide (PBr₃). This halide can then undergo nucleophilic substitution with cyanide, followed by hydrolysis, to achieve a two-carbon chain extension (Wittig reaction) or participate in various cross-coupling reactions.
From the 7-formyl derivative: The aldehyde can undergo olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to introduce a carbon-carbon double bond. For example, reaction with a phosphonium (B103445) ylide can yield a 7-vinylindole derivative, which can be further functionalized (e.g., through hydrogenation or dihydroxylation).
These methods allow for the systematic construction of more complex side chains at the C7 position, significantly expanding the structural diversity of accessible derivatives. acs.org
Reactivity at the Indole Nitrogen (N1)
The nitrogen atom of the indole ring (N1) possesses a lone pair of electrons and an acidic proton, making it a key site for various chemical transformations.
N-Alkylation and N-Acylation Reactions
The indole nitrogen can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are often employed to protect the indole nitrogen during subsequent synthetic steps or to introduce specific groups that modulate the biological activity or physical properties of the molecule.
N-Alkylation: In the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), the indole nitrogen is deprotonated to form an indolide anion. This anion acts as a nucleophile and reacts with various alkylating agents (e.g., alkyl halides, sulfates) to form N-alkylated indoles.
N-Acylation: Similarly, the indole nitrogen can react with acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to yield N-acylated derivatives. Common acyl groups used for protection include acetyl and benzoyl.
These reactions are generally high-yielding and provide a straightforward means to modify the indole core, which is crucial for multi-step syntheses involving reactions that are incompatible with the free N-H group.
Table 4: Examples of N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent | Base | Product |
|---|---|---|---|
| N-Alkylation | Methyl iodide (CH₃I) | Sodium hydride (NaH) | 4-bromo-6-chloro-1,7-dimethyl-1H-indole |
| N-Acylation | Acetyl chloride (CH₃COCl) | Pyridine | 1-(4-bromo-6-chloro-7-methyl-1H-indol-1-yl)ethan-1-one |
Formation of N-Substituted Heterocycles
The nitrogen atom of the indole ring in this compound is a key site for functionalization, readily participating in reactions to form a variety of N-substituted heterocycles. This reactivity is fundamental to the construction of more complex molecular architectures, often with significant applications in medicinal chemistry and materials science.
The N-H bond of the indole can be deprotonated by a suitable base to generate an indolyl anion, which then acts as a nucleophile. This anion can subsequently react with a range of electrophiles to yield N-substituted products. Common transformations include N-alkylation and N-arylation.
N-Alkylation: The introduction of alkyl groups onto the indole nitrogen is a common strategy to modify the compound's steric and electronic properties. This is typically achieved by reacting the indole with an alkyl halide in the presence of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). For instance, in a related compound, 6-bromoindole (B116670), N-alkylation with methyl bromoacetate (B1195939) proceeds smoothly to yield the corresponding N-substituted ester. nih.gov A similar reaction with this compound would be expected to proceed efficiently.
N-Arylation: The formation of N-aryl bonds often employs transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions involve the coupling of the indole with an aryl halide in the presence of a palladium or copper catalyst, a suitable ligand, and a base. The electronic nature of the substituents on both the indole and the aryl halide can significantly influence the reaction efficiency.
The table below summarizes representative N-substitution reactions of related indole compounds, which serve as a predictive model for the reactivity of this compound.
| Indole Substrate | Reagent | Reaction Type | Product | Reference |
| 6-Bromoindole | Methyl bromoacetate, NaH, DMF | N-Alkylation | Methyl 2-(6-bromo-1H-indol-1-yl)acetate | nih.gov |
| 6-Bromoindole | Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate, NaH, DMF | N-Alkylation | Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate | nih.gov |
| Aza-arene N-oxides | O-Vinylhydroxylamines | N-Arylation/ nih.govnih.gov-Sigmatropic Rearrangement | 7-Azaindolines | acs.orgacs.org |
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. While specific mechanistic studies on this exact compound are not extensively documented, the reaction pathways can be inferred from the well-established chemistry of indoles and related heterocycles.
Fischer Indole Synthesis: The synthesis of the indole core itself, likely proceeding through a Fischer indole synthesis, involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde. A plausible route to this compound would involve the reaction of (4-bromo-2-chloro-3-methylphenyl)hydrazine with a suitable two-carbon synthon. The mechanism involves the formation of a phenylhydrazone, followed by a nih.govnih.gov-sigmatropic rearrangement (the key Claisen-like rearrangement) and subsequent cyclization with the elimination of ammonia. A patent for the synthesis of the related 4-bromo-7-methylindole-2-carboxylic acid from 5-bromo-2-methylphenylhydrazine hydrochloride and ethyl pyruvate (B1213749) exemplifies this pathway. google.com
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C4-position and the chlorine atom at the C6-position offer sites for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The general mechanism for these reactions involves:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (C-Br or C-Cl bond).
Transmetalation (for Suzuki coupling) or Carbopalladation (for Heck coupling): The organometallic reagent (e.g., a boronic acid) or the alkene, respectively, reacts with the palladium(II) complex.
Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.
The relative reactivity of the C-Br and C-Cl bonds is a key consideration in these reactions, with the C-Br bond generally being more reactive towards oxidative addition.
Studies on Regioselectivity and Chemoselectivity
The substitution pattern of this compound dictates the regioselectivity and chemoselectivity of its reactions. The interplay of the electronic effects of the bromo, chloro, and methyl groups, as well as the inherent reactivity of the indole ring, governs the site of chemical transformations.
Regioselectivity:
Electrophilic Substitution: The indole ring is an electron-rich heterocycle, and electrophilic substitution typically occurs at the C3-position. However, the presence of substituents on the benzene (B151609) ring modifies this reactivity. The methyl group at C7 is an electron-donating group, which can activate the benzene ring towards electrophilic attack. Conversely, the electron-withdrawing bromo and chloro groups at C4 and C6, respectively, deactivate the benzene ring. The directing effects of these substituents would need to be considered for any electrophilic substitution on the carbocyclic ring.
Metalation: Directed ortho-metalation (DoM) can be a powerful tool for functionalizing specific positions. The N-H group can be protected with a directing group to facilitate metalation at the C2 or C7 positions. The inherent acidity of the N-H proton makes it the most likely site of initial deprotonation with strong bases.
Chemoselectivity: The presence of two different halogen atoms (bromine and chlorine) introduces the element of chemoselectivity in cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C4-position (bromine) while leaving the C6-position (chlorine) intact, by careful choice of catalyst, ligands, and reaction conditions. For example, selective coupling at an alkenyl bromide in the presence of an aryl bromide has been observed in nickel-catalyzed reactions. acs.org This principle of differential reactivity is a cornerstone of synthetic strategy, enabling sequential derivatization of the molecule.
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 6 Chloro 7 Methyl 1h Indole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton and carbon signals and to confirm the connectivity and regiochemistry of the substituents.
Detailed ¹H NMR Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For 4-bromo-6-chloro-7-methyl-1H-indole, the spectrum is expected to show distinct signals for the N-H proton, the three aromatic protons (H2, H3, H5), and the methyl protons.
N-H Proton: A broad singlet is anticipated in the downfield region, typically between δ 8.0-9.0 ppm, due to its acidic nature and quadrupole broadening from the nitrogen atom.
Aromatic Protons: The protons on the indole (B1671886) ring (H2, H3, and H5) will resonate in the aromatic region (δ 6.5-7.5 ppm). The H2 and H3 protons on the pyrrole (B145914) ring are expected to show coupling to each other. The H5 proton on the benzene (B151609) ring is isolated and should appear as a singlet, as it has no adjacent proton neighbors. Its chemical shift will be influenced by the para-chloro and ortho-bromo substituents.
Methyl Protons: The methyl group at the C7 position is expected to appear as a sharp singlet around δ 2.3-2.5 ppm.
The predicted chemical shifts and coupling constants are summarized in the table below, based on the analysis of similar substituted indoles.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| NH | 8.5 - 8.8 | br s | - |
| H2 | 7.2 - 7.4 | t or dd | J ≈ 2.5-3.0 Hz |
| H3 | 6.5 - 6.7 | t or dd | J ≈ 2.0-2.5 Hz |
| H5 | 7.3 - 7.5 | s | - |
| CH₃ | 2.3 - 2.5 | s | - |
| This is a table of predicted values based on chemical principles and data from analogous compounds. |
2D NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are indispensable for assembling the molecular structure by showing correlations between nuclei. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment shows proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a cross-peak would be expected between the H2 and H3 protons, confirming their adjacent positions on the pyrrole ring.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). youtube.com It would be used to definitively link each proton signal (H2, H3, H5, and CH₃) to its corresponding carbon signal (C2, C3, C5, and the methyl carbon), confirming the assignments made from 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern, as it shows long-range correlations (typically 2-3 bonds) between protons and carbons. sdsu.edu Key expected correlations would include:
The methyl protons (CH₃) showing correlations to C6, C7, and C7a, which would lock the methyl group's position at C7.
The H5 proton showing correlations to C3a, C4, C6, and C7, unambiguously placing it between the bromo- and chloro-substituted carbons.
The H2 proton showing correlations to C3, C3a, and C7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. A crucial correlation would be expected between the methyl protons at C7 and the H5 proton. This through-space interaction would provide definitive proof of the regiochemistry of the substituents on the benzene portion of the indole ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, which is used to determine its elemental composition.
For this compound, the molecular formula is C₉H₇BrClN. The calculated exact mass would be compared to the experimentally measured mass. A close match (typically within 5 ppm) confirms the molecular formula.
Furthermore, the presence of both bromine and chlorine atoms creates a highly characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine also has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of these isotopes will produce a distinctive cluster of peaks for the molecular ion (M⁺). The expected pattern would be:
M⁺: Containing ⁷⁹Br and ³⁵Cl.
[M+2]⁺: Containing ⁸¹Br and ³⁵Cl (major contributor) and ⁷⁹Br and ³⁷Cl (minor contributor).
[M+4]⁺: Containing ⁸¹Br and ³⁷Cl.
The relative intensities of these peaks are predictable and serve as a clear indicator for the presence of one bromine and one chlorine atom in the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring its vibrational modes.
N-H Stretch: A characteristic sharp peak is expected around 3400-3300 cm⁻¹ in the IR spectrum, corresponding to the stretching of the indole N-H bond.
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group would be observed just below 3000 cm⁻¹.
C=C Aromatic Stretches: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic indole ring system.
C-X Stretches: The vibrations corresponding to the carbon-halogen bonds are found in the fingerprint region of the spectrum. The C-Cl stretch typically appears in the 800-600 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, usually between 650-500 cm⁻¹.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the substituted benzene ring, which may be weak or absent in the IR spectrum. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
The unequivocal and most definitive method for structural determination is single-crystal X-ray crystallography. If a suitable single crystal of this compound can be grown, this technique can provide a complete three-dimensional map of the atomic positions. uni-muenchen.de
This analysis would yield precise data on:
Bond Lengths and Angles: Confirming the geometry of the indole ring and the positions of the substituents.
Molecular Conformation: Showing the planarity of the indole ring system.
Intermolecular Interactions: Revealing how the molecules pack in the solid state. This would include identifying potential hydrogen bonds involving the N-H group (e.g., N-H···N or N-H···halogen interactions) and π-π stacking interactions between the aromatic rings of adjacent molecules.
While no published crystal structure for this compound is currently available, this technique remains the gold standard for absolute structure proof in the solid state. researchgate.net
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable tools in synthetic chemistry for both the assessment of product purity and the isolation of target compounds from complex reaction mixtures. For this compound and its derivatives, which often possess a crystalline nature, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the techniques of choice.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a reliable HPLC method is paramount for the routine analysis and quality control of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this non-polar compound. The goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities or starting materials.
A systematic approach to method development involves the careful selection of a stationary phase, mobile phase composition, and detector wavelength. For halogenated indoles, C8 and C18 columns are commonly employed due to their hydrophobic nature, which allows for effective separation. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.netnih.gov The inclusion of an acid, like trifluoroacetic acid (TFA) or formic acid, in the mobile phase can improve peak shape by suppressing the ionization of the indole's N-H group. cetjournal.it
Detection of the indole ring is readily achieved using a UV-Vis detector, as the indole nucleus exhibits strong absorbance in the ultraviolet region, typically around 280 nm. researchgate.netcetjournal.it
A proposed HPLC method for the purity assessment of this compound is detailed in the table below. This method is based on established protocols for similar halogenated indole derivatives and is designed to provide excellent resolution and sensitivity.
Table 1: Proposed HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Recommended Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for non-polar, aromatic compounds. nih.gov |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidifier to improve peak shape. cetjournal.it |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier for elution. researchgate.net |
| Gradient | 50-95% B over 15 min, hold at 95% B for 5 min, return to 50% B over 1 min, and equilibrate for 4 min | A gradient elution is suitable for separating compounds with a range of polarities, which is common in synthetic reaction mixtures. nih.gov |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. nih.gov |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 280 nm | Indole derivatives exhibit strong absorbance at this wavelength. researchgate.net |
| Injection Volume | 10 µL | A typical volume for analytical injections. |
This method can be validated for its linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While HPLC is ideal for the direct analysis of this compound, GC-MS is a powerful technique for the analysis of its volatile derivatives. The inherent polarity and low volatility of the indole, due to the N-H group, necessitate a derivatization step to make it amenable to GC analysis. youtube.com Derivatization masks the active proton on the indole nitrogen, thereby increasing the compound's volatility and improving its chromatographic behavior. researchgate.net
Common derivatization techniques for compounds containing N-H functionalities include silylation and acylation. youtube.comresearchgate.net Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. youtube.com Acylation can be performed using various anhydrides or acyl chlorides.
Once derivatized, the volatile indole derivative can be separated on a non-polar capillary GC column, such as one coated with a dimethylpolysiloxane stationary phase. The mass spectrometer then provides valuable structural information based on the fragmentation pattern of the derivatized molecule.
A proposed GC-MS method for the analysis of the trimethylsilyl derivative of this compound is outlined below.
Table 2: Proposed GC-MS Method Parameters for the Analysis of Derivatized this compound
| Parameter | Recommended Condition | Justification |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | A common and effective silylating agent for N-H groups. youtube.com |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) | A robust, low-bleed, non-polar column suitable for a wide range of applications. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures complete volatilization of the derivatized analyte. |
| Oven Temperature Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min | A temperature program designed to separate the derivatized compound from byproducts and impurities. |
| MS Transfer Line Temp. | 290 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Scan Range | 50-550 m/z | A wide enough range to capture the molecular ion and key fragment ions of the derivatized compound. |
This GC-MS method, following successful derivatization, would allow for the confirmation of the molecular weight of the derivatized compound and provide fragmentation data that can be used to further confirm the structure of the original this compound.
Computational and Theoretical Chemistry Investigations of 4 Bromo 6 Chloro 7 Methyl 1h Indole
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic nature. For a molecule like 4-bromo-6-chloro-7-methyl-1H-indole, these calculations can predict its behavior in chemical reactions and its interactions with other molecules.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles.
Based on studies of similar halogenated indoles, it is expected that the indole (B1671886) ring itself will remain largely planar. The substitution pattern—a bromine atom at position 4, a chlorine atom at position 6, and a methyl group at position 7—will introduce some steric strain, which may cause minor deviations from planarity. The carbon-halogen bond lengths (C-Br and C-Cl) and the C-C bond length of the methyl group will be key parameters determined. For instance, in a study on tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, DFT calculations were used to determine its crystal structure, demonstrating the utility of this method for complex indole derivatives. tandfonline.com Similar accuracy would be expected for this compound.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value (Illustrative) |
| C4-Br Bond Length | ~1.90 Å |
| C6-Cl Bond Length | ~1.74 Å |
| C7-C(methyl) Bond Length | ~1.51 Å |
| N1-H Bond Length | ~1.01 Å |
| Indole Ring Planarity | Near-planar with minor puckering |
Note: These values are illustrative and based on typical bond lengths and the expected influence of the substituents.
The energy landscape, also explorable with DFT, would reveal the relative energies of different conformations, although for a relatively rigid molecule like this, the global minimum is expected to be the dominant form.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are crucial for predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital to which it is most likely to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.
For this compound, the electron-withdrawing nature of the bromine and chlorine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted indole. The methyl group, being weakly electron-donating, will have a counteracting but smaller effect. The HOMO is likely to be localized primarily on the pyrrole (B145914) ring of the indole system, which is the most electron-rich part. The LUMO, conversely, will likely have significant contributions from the benzene (B151609) ring and the carbon-halogen bonds.
A study on tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate found that the HOMO and LUMO were distributed across the indole ring system, with the HOMO-LUMO energy gap being a key parameter for its electronic properties. tandfonline.com
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) (Illustrative) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: These values are illustrative and are estimated based on trends observed in similar halogenated aromatic compounds.
Electrostatic Potential Mapping for Charge Distribution
An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It highlights electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for nucleophilic and electrophilic attack, respectively.
For this compound, the ESP map would be expected to show a region of negative potential around the nitrogen atom of the pyrrole ring due to its lone pair of electrons. The halogen atoms, despite their electronegativity, often exhibit a phenomenon known as a "sigma-hole," where a region of positive electrostatic potential can exist along the axis of the carbon-halogen bond. This can lead to halogen bonding interactions. The hydrogen atom on the indole nitrogen (N-H) will be a region of positive potential, making it a potential hydrogen bond donor. The methyl group will have a relatively neutral potential. Such maps are crucial in understanding non-covalent interactions. For instance, a DFT study on a related chloro-indole derivative highlighted the importance of molecular electrostatic potential in understanding its chemical properties. tandfonline.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules, molecular dynamics (MD) simulations are used to study the behavior of a molecule over time, including its conformational changes and its interactions with other molecules, such as solvents or biological macromolecules.
For this compound, MD simulations could be used to understand how it interacts with water molecules in an aqueous environment or how it might bind to a protein active site. The simulations would model the movement of the indole derivative and the surrounding molecules, governed by a force field that describes the interatomic forces.
Given the relatively rigid structure of the indole core, significant conformational changes are not expected. However, MD simulations would be invaluable for studying how the bromine, chlorine, and methyl substituents influence its orientation and binding affinity within a larger system. For example, the halogen atoms could participate in halogen bonding, and the methyl group could engage in hydrophobic interactions. Studies on halogenated amyloidogenic peptides have shown that MD simulations can effectively model the role of halogen bonds in supramolecular structures. nih.gov
Prediction of Spectroscopic Parameters (NMR, IR) and Comparison with Experimental Data
Computational chemistry can predict spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms. For this compound, the predicted NMR spectrum would show distinct signals for the protons and carbons in the molecule. The electron-withdrawing effects of the halogens would generally lead to downfield shifts (higher ppm values) for nearby protons and carbons. The methyl protons would appear as a singlet in the upfield region. Theoretical analysis of ¹³C NMR spectra of haloarenes has shown that computational methods can help in understanding the complex electronic effects that influence chemical shifts. nih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies of the molecule's bonds. For the target indole, characteristic peaks would be predicted for the N-H stretch, C-H stretches (aromatic and methyl), C=C stretches of the aromatic rings, and the C-Br and C-Cl stretches. The N-H stretching vibration is typically a sharp peak around 3400 cm⁻¹. The C-X (halogen) stretches would appear in the fingerprint region at lower wavenumbers. Comparing the computed spectrum with an experimental one is a powerful tool for structural verification. wisc.edu
Table 3: Predicted Key IR Frequencies for this compound (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) |
| N-H Stretch | ~3450 |
| Aromatic C-H Stretch | 3100-3000 |
| Methyl C-H Stretch | 2950-2850 |
| C=C Aromatic Stretch | 1600-1450 |
| C-Cl Stretch | ~750 |
| C-Br Stretch | ~650 |
Note: These are illustrative frequency ranges based on typical values for these functional groups.
Reaction Mechanism Elucidation through Computational Pathways
Theoretical chemistry can be used to map out the entire pathway of a chemical reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction mechanism and can help in optimizing reaction conditions.
For this compound, computational studies could elucidate the mechanisms of, for example, electrophilic substitution reactions. The calculations would help determine which position on the indole ring is most susceptible to attack by an electrophile. The HOMO distribution would suggest that the pyrrole ring is the most nucleophilic part of the molecule. DFT calculations could then be used to model the reaction pathway, calculating the activation energies for substitution at different positions to predict the regioselectivity. For instance, computational studies on the Ru(II)-catalyzed C-H allylation of indoles have successfully used DFT to explain the observed regioselectivity. researchgate.net Similar approaches could predict the reactivity of this compound in various synthetic transformations.
Solvent Effects Modeling on Reactivity and Structure (e.g., COSMO-RS)
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemical method used to predict the thermodynamic properties of fluids and solutions. nih.gov It combines quantum chemistry with statistical thermodynamics to determine the chemical potential of molecules in a liquid phase. nih.gov For a molecule like this compound, COSMO-RS can provide valuable insights into how different solvents influence its structure and reactivity.
The process begins with a quantum chemical calculation to determine the screening charge distribution (σ-profile) on the surface of the molecule. This profile is a histogram of the charge density and is unique to the molecule, acting as a detailed descriptor of its polarity. From this σ-profile, the chemical potential of the compound in various solvents can be calculated, allowing for the prediction of properties like solubility, partitioning coefficients, and vapor pressure. nih.gov
For this compound, the presence of bromine and chlorine atoms, as well as the methyl group and the N-H bond of the indole ring, will create a complex σ-profile with distinct regions of positive, negative, and near-neutral charge densities. The halogen atoms, being electronegative, will contribute to regions of negative charge, while the N-H proton will be a significant hydrogen bond donor.
The reactivity of the indole ring, for instance in electrophilic substitution reactions, is known to be significantly affected by the solvent. beilstein-journals.orgacs.org In polar aprotic solvents, anions are less solvated and can become more potent nucleophiles. libretexts.org Conversely, protic solvents can form hydrogen bonds with the N-H group and the halogen atoms, potentially stabilizing the ground state and affecting reaction activation energies. nih.gov
A COSMO-RS analysis would quantify these interactions. For example, it could predict the relative solubility in a range of solvents, from nonpolar (like hexane) to polar aprotic (like acetonitrile) and polar protic (like methanol). This information is crucial for designing reaction conditions or extraction and purification processes.
Below is a representative data table illustrating the type of output a COSMO-RS analysis could generate for this compound. The values are hypothetical but based on the expected chemical nature of the compound.
Table 1: Predicted Solvent Effects on this compound via COSMO-RS
| Solvent | Solvent Type | Predicted Relative Solubility (log(x)) | Predominant Intermolecular Interaction |
|---|---|---|---|
| Hexane | Nonpolar | -4.5 | van der Waals forces |
| Toluene | Nonpolar Aromatic | -2.8 | π-π stacking, van der Waals forces |
| Acetonitrile (B52724) | Polar Aprotic | -1.5 | Dipole-dipole interactions |
| Methanol | Polar Protic | -1.2 | Hydrogen bonding (N-H donor, halogen as acceptor) |
| Water | Polar Protic | -3.8 | Limited hydrogen bonding, hydrophobic effects |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of chemical compounds based on their molecular structure. These models are a cornerstone of computational chemistry and are used to fill data gaps, guide synthesis, and understand reaction mechanisms. unimib.itrsc.org For a series of related compounds, a QSRR model can establish a correlation between molecular descriptors and a specific measure of reactivity, such as a reaction rate constant (k) or an equilibrium constant (K).
For this compound and its analogs, a QSRR study would involve calculating a variety of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and can be categorized as:
Constitutional: Molecular weight, number of atoms of a certain type.
Topological: Indices that describe the connectivity of atoms.
Geometric: Descriptors based on the 3D structure, such as surface area and volume.
Quantum Chemical: Properties derived from quantum mechanical calculations, like orbital energies (HOMO, LUMO), electrostatic potentials, and atomic charges. nih.gov
In the context of halogenated aromatic compounds, descriptors such as molar refractivity and the solvent-accessible surface area have been found to be important in predicting toxicity, which is a form of biological reactivity. nih.gov For predicting chemical reactivity, quantum chemical descriptors are often the most informative. For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, which is crucial in electrophilic aromatic substitution reactions common for indoles. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons.
A hypothetical QSRR study on a series of substituted indoles, including this compound, might investigate their reactivity in a specific reaction, for example, a Friedel-Crafts acylation. The study would aim to create a model that predicts the reaction rate based on the substituents.
The resulting QSRR model could take the form of a multiple linear regression equation:
log(k) = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...
Where 'k' is the reaction rate constant, and c₀, c₁, c₂ are coefficients determined from the regression analysis. Such models have been successfully developed for predicting the retention times of bioactive compounds, including indoles, in chromatography, which is a measure of their interaction with the stationary and mobile phases. chromatographyonline.comresearchgate.netnih.gov
Below is an example of a data table that would be central to a QSRR study of substituted indoles. The values for the descriptors and reactivity are illustrative.
Table 2: Example Data for a QSRR Study of Substituted Indoles
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Observed Reactivity (log(k)) |
|---|---|---|---|---|
| 1H-Indole | -7.8 | -0.5 | 1.9 | -2.0 |
| 6-Chloro-1H-indole | -8.0 | -0.8 | 2.5 | -2.5 |
| 7-Methyl-1H-indole | -7.7 | -0.4 | 1.8 | -1.8 |
| 4-Bromo-1H-indole | -8.1 | -0.9 | 2.6 | -2.8 |
| This compound | -8.2 | -1.1 | 2.9 | -3.1 |
This table would be used to develop a mathematical model linking the descriptors to reactivity. The robustness and predictive power of such a model would then be validated using statistical methods. nih.gov
Exploration of Structure Activity Relationships Sar in Synthetic Derivatives of 4 Bromo 6 Chloro 7 Methyl 1h Indole
Rational Design of Analogue Libraries for Targeted Research
The rational design of analogue libraries based on the 4-bromo-6-chloro-7-methyl-1H-indole core is a key strategy for identifying novel compounds with specific biological activities. This approach moves beyond random screening by using structural information about the target and the ligand to guide the synthesis of more focused and effective compound collections. The design process typically involves considering the role of the indole (B1671886) core and its substituents in potential binding interactions.
Analogue libraries can be designed to systematically explore the following:
Modification of the Halogen Substituents: Replacing the bromo and chloro groups with other halogens (e.g., fluorine, iodine) or with bioisosteric groups can modulate the electronic and lipophilic properties of the molecule.
Variation of the Methyl Group: The methyl group at the 7-position can be replaced with other alkyl groups of varying sizes, or with polar functional groups, to probe the steric and electronic requirements of a binding pocket.
Substitution at Other Positions: Introducing substituents at the remaining open positions on the indole ring (e.g., N1, C2, C3, C5) allows for the exploration of new interaction vectors and can significantly alter the compound's properties. For instance, N-alkylation or N-arylation can introduce new functionalities and modify the compound's solubility and metabolic stability. nih.gov
Synthetic Strategies for Diverse Derivative Synthesis
A variety of synthetic methods can be employed to generate a diverse library of derivatives from the this compound scaffold. The choice of synthetic route depends on the desired modifications.
Several classical and modern indole synthesis methods, such as the Fischer, Bartoli, and Larock indole syntheses, can be adapted to create substituted indoles. rsc.orgacs.org For the derivatization of the pre-existing this compound core, the following strategies are particularly relevant:
N-Functionalization: The indole nitrogen can be readily alkylated, acylated, or arylated using various electrophiles. For example, reaction with methyl bromoacetate (B1195939) in the presence of a base like sodium hydride (NaH) in a solvent like dimethylformamide (DMF) can introduce an acetic acid ester group at the N1 position. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C4 position is particularly amenable to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the chemical space around the indole core.
Electrophilic Aromatic Substitution: The C3 position of the indole ring is typically the most nucleophilic and is prone to electrophilic substitution reactions, such as the Vilsmeier-Haack reaction to introduce a formyl group, or Mannich reactions to introduce aminomethyl groups.
Modification of Existing Substituents: The methyl group at C7 could potentially be functionalized through free-radical halogenation followed by nucleophilic substitution to introduce further diversity.
A general scheme for the synthesis of a 3-substituted indole derivative, which could be adapted for the this compound scaffold, involves the reaction of an indole-3-carbaldehyde with an amine and p-toluenesulfonylmethyl isocyanide in the presence of a base like potassium carbonate (K2CO3). nih.gov
Investigation of Molecular Recognition and Binding Interactions (non-clinical)
Understanding how derivatives of this compound interact with biological macromolecules at a molecular level is crucial for elucidating their function. This involves detailed studies of their binding to enzymes and receptors.
The indole scaffold is a common feature in many kinase inhibitors. mdpi.com Derivatives of this compound could be profiled against a panel of protein kinases to identify potential inhibitory activity. The interactions of these compounds within the ATP-binding site of kinases can be characterized by their ability to form hydrogen bonds with the hinge region, as well as by hydrophobic and van der Waals interactions with other residues in the binding pocket. The halogen and methyl substituents on the indole ring would play a significant role in determining the selectivity and potency of these interactions.
For example, in the development of inhibitors for the bacterial enzyme cystathionine (B15957) γ-lyase (bCSE), a key enzyme in hydrogen sulfide (B99878) (H2S) production in bacteria, indole-based compounds have shown promise. nih.gov The general approach involves synthesizing derivatives where different functionalities are attached to the indole nitrogen. A study on 6-bromo-1H-indole derivatives showed that the introduction of an acetylglycine moiety at the N1 position resulted in a potent bCSE inhibitor. nih.gov This suggests that a similar strategy could be applied to the this compound core to explore potential antibacterial agents.
Below is a table summarizing the inhibitory activity of some indole derivatives against bCSE.
| Compound Name | Structure | Target Enzyme | Activity |
| (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) | Bacterial Cystathionine γ-lyase (bCSE) | Selective Inhibitor | |
| 5-((6-bromo-1H-indol-1-yl)methyl)- 2-methylfuran-3-carboxylic acid (NL2) | Bacterial Cystathionine γ-lyase (bCSE) | Selective Inhibitor |
This data is based on findings related to 6-bromoindole (B116670) derivatives and is presented here as a model for potential studies with this compound. nih.gov
Halogenated indoles have been identified as ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in various physiological processes. nih.govnih.gov Studies on marine-derived halogenated indoles have demonstrated that the type and position of halogen substituents significantly influence their AhR activity. nih.govnih.gov
A study on four halogenated indoles isolated from the red alga Rhodophyllis membranacea showed that they all acted as AhR agonists in human HepG2 cells, as measured by the induction of CYP1A1 activity. nih.govnih.gov Notably, the substitution pattern was found to be a key determinant of their interaction with the receptor. For instance, compounds with halogen substitutions at the C-2, 3, 6, and 7 positions were effective at competing with the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) for binding to the receptor. nih.govnih.gov
Based on these findings, it is plausible that this compound and its derivatives could also function as AhR ligands. Receptor binding assays would be necessary to determine their affinity for the AhR and to characterize them as agonists or antagonists.
The following table presents data on the AhR activity of some halogenated indoles.
| Compound Name | Cell Line | Assay | Result |
| 4,7-dibromo-2,3-dichloroindole (4DBDCI) | HepG2 | EROD | 11-fold increase in CYP1A1 activity |
| 7-bromo-2,3-dichloro-6-iodoindole (BDCII) | HepG2 | EROD | CYP1A1 induction, AhR agonist |
| 6,7-dibromo-2,3-dichloroindole (6DBDCI) | HepG2 | EROD | CYP1A1 induction, AhR agonist |
| 2,6,7-tribromo-3-chloroindole (TBCI) | HepG2 | EROD | CYP1A1 induction, AhR agonist |
This data is from a study on marine-derived halogenated indoles and serves as a reference for potential studies with this compound. nih.govnih.gov
Elucidation of Molecular Mechanisms of Action (non-clinical)
The molecular mechanism of action of a compound describes the downstream cellular events that occur after it binds to its molecular target. For derivatives of this compound, the mechanism would depend on the specific enzyme or receptor they interact with.
If a derivative were to act as an AhR agonist, its mechanism of action would involve the following steps:
Binding to the AhR: The compound would enter the cell and bind to the AhR in the cytoplasm, which is part of a protein complex.
Nuclear Translocation: Ligand binding causes a conformational change in the AhR, leading to its translocation into the nucleus.
Dimerization and DNA Binding: In the nucleus, the AhR dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter region of target genes.
Gene Transcription: The binding of the AhR/ARNT complex to XREs initiates the transcription of a battery of genes, including drug-metabolizing enzymes like CYP1A1. nih.govnih.gov
The persistence of the AhR signaling is also a critical factor in determining the ultimate biological response. Some halogenated indoles have been shown to be persistent AhR agonists, inducing peak CYP1A1 activity after 72 hours. nih.govnih.gov This sustained activation can lead to long-term changes in gene expression and cellular function.
Alternatively, if a derivative were to inhibit a bacterial enzyme like bCSE, the molecular mechanism would involve the suppression of H2S production in pathogenic bacteria. nih.gov This would, in turn, increase the bacteria's sensitivity to antibiotics, representing a potential strategy to combat antibiotic resistance. nih.gov
Development of Molecular Probes for Biochemical Pathway Interrogation
Molecular probes are essential tools for studying biochemical pathways in their native cellular environment. nih.gov Derivatives of this compound could be developed into molecular probes by incorporating a reporter group, such as a fluorophore or a biotin (B1667282) tag.
The indole scaffold itself has intrinsic fluorescent properties that can be modulated by the substituents on the ring. By strategic chemical modification, a derivative could be designed to have its fluorescence quenched in the unbound state and enhanced upon binding to a specific target. This "turn-on" fluorescence response would allow for the visualization of the target's localization and dynamics within living cells.
To create such a probe, one could:
Introduce a Fluorophore: A known fluorophore could be chemically linked to the indole scaffold, for example, at the N1 or C3 position.
Develop an Environment-Sensitive Probe: The inherent fluorescence of the indole core could be fine-tuned through chemical modifications to make it sensitive to the polarity or viscosity of its microenvironment, which often changes upon binding to a protein.
Incorporate a Targeting Moiety: To direct the probe to a specific organelle, such as the mitochondria or the nucleus, a targeting group like a triphenylphosphonium cation (for mitochondria) or a specific nuclear localization signal could be attached. nih.gov
These molecular probes could then be used in a variety of applications, including:
High-throughput screening: To identify other small molecules that bind to the same target.
Cellular imaging: To visualize the subcellular localization of the target protein or to monitor changes in its expression levels.
Biochemical pathway analysis: To track the movement of the target protein through different cellular compartments or to study its interactions with other proteins.
High-Throughput Screening Methodologies for Derivative Evaluation
The evaluation of a library of this compound derivatives necessitates robust and scalable high-throughput screening (HTS) assays. These assays are designed to rapidly assess the biological activity of thousands of compounds, generating large datasets that form the basis of structure-activity relationship (SAR) studies. The choice of HTS methodology is contingent on the specific biological target and the desired therapeutic application. Generally, these can be categorized into biochemical assays and cell-based assays, both of which are amenable to miniaturization in 96-, 384-, or 1536-well microplate formats.
Biochemical assays directly measure the effect of a compound on a purified biological target, such as an enzyme or receptor. For instance, if the indole derivatives are being investigated as kinase inhibitors, a common HTS approach would be to use a kinase activity assay. nih.govnih.gov These assays often rely on detection methods like fluorescence resonance energy transfer (FRET), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence, such as in the ADP-Glo™ kinase assay which quantifies the amount of ADP produced during the kinase reaction. nih.gov The primary advantage of biochemical assays is the direct measurement of target engagement, minimizing the complexities of a cellular environment.
Cell-based assays, on the other hand, evaluate the effects of compounds on whole cells, providing insights into their activity in a more physiologically relevant context. These assays can monitor a wide range of cellular processes, including cell proliferation, cytotoxicity, apoptosis, or the modulation of specific signaling pathways. nih.gov For example, if the derivatives of this compound are being screened for anticancer properties, a common HTS assay would be a cell viability assay, such as the MTT or CellTiter-Glo® assays, which measure the metabolic activity of living cells. nih.gov High-content screening (HCS), a sophisticated form of cell-based assay, utilizes automated microscopy and image analysis to simultaneously measure multiple cellular parameters, providing a more detailed picture of a compound's effects.
The HTS workflow typically begins with the preparation of assay plates containing the target (e.g., enzyme, cells) and the subsequent addition of the library of indole derivatives using robotic liquid handlers. After an appropriate incubation period, a detection reagent is added, and the signal (e.g., fluorescence, luminescence, absorbance) is read by a specialized plate reader. The raw data is then processed and analyzed to identify "hits"—compounds that exhibit a desired level of activity. These primary hits are then subjected to further confirmation and validation studies, including dose-response curves to determine their potency (e.g., IC50 or EC50 values). acs.org
The data generated from these HTS campaigns are pivotal for establishing SAR. By comparing the chemical structures of the derivatives with their corresponding biological activities, medicinal chemists can identify key structural features that are essential for activity. For instance, the data might reveal that a particular substituent at a specific position on the indole ring is critical for potency, or that certain combinations of substituents lead to enhanced activity. This information guides the design and synthesis of the next generation of compounds with improved properties.
Below is a hypothetical data table illustrating the type of data generated from a primary HTS campaign for a series of derivatives of this compound, screened for inhibitory activity against a hypothetical kinase.
| Compound ID | R1-Substituent | R2-Substituent | % Inhibition at 10 µM |
| IND-001 | H | H | 5.2 |
| IND-002 | F | H | 15.8 |
| IND-003 | Cl | H | 25.4 |
| IND-004 | Br | H | 30.1 |
| IND-005 | H | CH3 | 8.9 |
| IND-006 | H | OCH3 | 12.3 |
| IND-007 | F | CH3 | 45.6 |
| IND-008 | Cl | CH3 | 68.2 |
| IND-009 | Br | CH3 | 75.9 |
| IND-010 | H | Phenyl | 22.7 |
| IND-011 | Cl | Phenyl | 85.3 |
Advanced Applications of 4 Bromo 6 Chloro 7 Methyl 1h Indole in Chemical Sciences
Role as a Key Building Block in Complex Molecule Synthesisbldpharm.comsigmaaldrich.comacs.orgnih.gov
The strategic placement of bromo, chloro, and methyl groups on the 1H-indole ring system endows 4-bromo-6-chloro-7-methyl-1H-indole with a rich and tunable reactivity, making it a valuable intermediate in the synthesis of more complex molecular architectures. Halogenated indoles are recognized as crucial precursors in medicinal chemistry and drug discovery, often serving as the starting point for the synthesis of compounds with potential therapeutic properties. myskinrecipes.com The presence of both a bromine and a chlorine atom offers opportunities for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents at specific positions, thereby enabling the construction of diverse molecular libraries for biological screening.
The methyl group at the 7-position can influence the reactivity and conformational preferences of the indole (B1671886) ring, which can be a critical factor in the design of targeted bioactive molecules. Furthermore, the N-H group of the indole can be readily substituted, providing another site for molecular elaboration. nih.gov The ability to perform site-selective modifications is a cornerstone of modern organic synthesis, and this compound is well-equipped to serve this purpose. For instance, similar bromo-chloro indole derivatives are utilized in the preparation of precursors for biologically active compounds, highlighting the importance of this substitution pattern. uni.lu
Potential in Organic Electronics and Photonic Materials Research (for derivatives)bldpharm.com
The indole nucleus is a well-known π-electron-rich system, and its derivatives have been investigated for their potential in organic electronics and photonics. While direct research on the electronic and optical properties of this compound is not extensively documented, the inherent characteristics of its structure suggest that its derivatives could be tailored for such applications.
Design and Synthesis of π-Conjugated Systems
The bromo and chloro substituents on the this compound scaffold serve as versatile handles for extending the π-conjugation of the indole core through cross-coupling reactions. By introducing aromatic or other unsaturated moieties at these positions, it is possible to construct larger, planarized systems with delocalized π-electrons. The design of such π-conjugated systems is fundamental to the development of organic semiconductors, which are the active components in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The specific substitution pattern of this indole could influence the planarity and intermolecular packing of the resulting π-conjugated molecules, which are critical parameters for efficient charge transport.
Investigation of Electronic and Optical Properties
The electronic and optical properties of indole derivatives are highly dependent on the nature and position of their substituents. The electron-withdrawing halogens and the electron-donating methyl group in this compound are expected to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of its derivatives. This tuning of the electronic band gap is essential for controlling the absorption and emission of light, as well as the charge injection and transport properties of the material. For example, the introduction of strong electron-accepting or electron-donating groups through the halogenated positions could lead to materials with tailored photophysical characteristics, such as specific fluorescence wavelengths or enhanced two-photon absorption cross-sections, which are desirable for applications in bio-imaging and photodynamic therapy.
Contributions to Supramolecular Chemistry and Self-Assembly Studies
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional assemblies. The structure of this compound contains several features that could be exploited in the design of self-assembling systems. The indole N-H group is a classic hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. These interactions, along with potential halogen bonding involving the bromine and chlorine atoms, can direct the assembly of molecules into predictable one-, two-, or three-dimensional architectures.
The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions involving the indole ring could lead to the formation of intricate supramolecular structures such as tapes, sheets, or porous frameworks. The study of how the specific substitution pattern of this compound influences these non-covalent interactions is a promising area of research. Understanding and controlling these self-assembly processes are key to the bottom-up fabrication of novel functional materials with applications in areas such as sensing, catalysis, and gas storage.
Development of Novel Reagents and Catalysts Based on Indole Scaffolds
The indole scaffold is a privileged structure in catalysis, often serving as a ligand for transition metals. The functional groups on this compound provide multiple points for modification to create novel ligands for catalytic applications. For example, the nitrogen atom can be functionalized with phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) precursors, which can then coordinate to a metal center.
The electronic properties of the resulting metal complex, and therefore its catalytic activity and selectivity, would be influenced by the electron-withdrawing and electron-donating substituents on the indole ring. The development of chiral catalysts based on derivatives of this compound could also be envisioned, potentially leading to new asymmetric transformations. Furthermore, the indole ring itself can participate in organocatalysis, and the specific substitution pattern of this compound could be harnessed to develop novel organocatalysts for a variety of organic reactions. The synthesis of azaindoles and their use as versatile reagents in medicinal chemistry further underscores the potential of modified indole scaffolds. acs.org
Applications in Analytical Chemistry as Reference Standards or Probes
In analytical chemistry, well-characterized compounds are essential as reference standards for the identification and quantification of analytes. Given its defined structure and molecular weight, this compound can serve as a valuable reference standard in chromatographic and spectroscopic methods, particularly for the analysis of complex mixtures containing related indole derivatives.
Furthermore, the indole moiety is known for its intrinsic fluorescence, which can be modulated by its substituents. This opens up the possibility of developing fluorescent probes based on the this compound scaffold. By incorporating specific recognition elements into the molecule, it may be possible to design probes that exhibit a change in their fluorescence properties upon binding to a target analyte, such as a metal ion, an anion, or a biomolecule. Such probes are invaluable tools for chemical sensing and bio-imaging applications, allowing for the sensitive and selective detection of species of interest in various matrices.
Q & A
Q. What are the standard synthetic routes for preparing 4-bromo-6-chloro-7-methyl-1H-indole, and what methodological considerations are critical?
Synthesis typically involves halogenation and alkylation steps. For example:
- Halogenation : Bromine or N-bromosuccinimide (NBS) in acetic acid can introduce bromine at specific positions on the indole core .
- N-Alkylation : Reacting intermediates like 4-bromoindole with alkyl/aryl halides (e.g., 3,4-difluorobenzyl chloride) in DMF using K₂CO₃ as a base at 80–100°C .
- Solvent/Catalyst Optimization : PEG-400:DMF mixtures with CuI catalysts are effective for click chemistry (e.g., triazole formation), achieving ~50% yields .
Q. Key Methodological Considerations :
- Purity of intermediates (monitored via TLC, Rf ~0.3 in 70:30 EtOAc:hexane) .
- Removal of residual solvents (e.g., vacuum drying at 90°C for DMF) .
- Safety protocols for handling halogenated compounds (use fume hoods, gloves) .
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
Core Techniques :
Q. Advanced Resolution :
- HSQC/HMBC NMR clarifies ambiguous coupling in crowded spectra .
- X-ray Crystallography : Resolves stereochemical uncertainties (e.g., Acta Crystallographica reports for analogous compounds) .
Advanced Research Questions
Q. How can researchers optimize low-yield reactions in the synthesis of this compound derivatives?
Strategies :
- Catalyst Screening : Replace CuI with Pd(PPh₃)₄ for Suzuki couplings to improve cross-selectivity .
- Solvent Effects : Test DMF vs. THF for N-alkylation; DMF enhances polar interaction but may require rigorous drying .
- Temperature Gradients : Gradual heating (50°C → 100°C) reduces side-product formation in halogenation .
Q. Case Study :
- Substituting PEG-400 with ionic liquids increased triazole formation yields from 25% to 40% in analogous indole derivatives .
Q. How should contradictory spectral data (e.g., unexpected NMR peaks) be investigated?
Methodological Workflow :
Repetition : Confirm reproducibility under identical conditions.
2D NMR : Use COSY to identify spin systems and HSQC to assign carbons .
Isotopic Labeling : Introduce ¹³C/²H labels to trace signal origins.
Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian09/B3LYP) .
Example : A δ 7.23 ppm multiplet in a triazole-indole derivative was initially misassigned but resolved via HMBC as a triazole proton coupling with adjacent CH₂ .
Q. What strategies are used to design bioactive derivatives of this compound for medicinal applications?
Approaches :
- Structure-Activity Relationship (SAR) :
- Substitution Patterns : Adding electron-withdrawing groups (e.g., -F) at C-5 enhances antiviral activity .
- Side Chain Modifications : Benzyl groups at N-1 improve binding to kinase targets (e.g., FLT3 inhibitors) .
- Biological Assays :
Q. How can researchers address solubility challenges during biological testing of this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
